molecular formula C14H11F6NO2S2 B13373008 N-[2-(2-thienyl)ethyl]-2,5-bis(trifluoromethyl)benzenesulfonamide

N-[2-(2-thienyl)ethyl]-2,5-bis(trifluoromethyl)benzenesulfonamide

Cat. No.: B13373008
M. Wt: 403.4 g/mol
InChI Key: PFFXBHLMQBLLCO-UHFFFAOYSA-N
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Description

N-[2-(2-thienyl)ethyl]-2,5-bis(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a thienyl group, a trifluoromethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-thienyl)ethyl]-2,5-bis(trifluoromethyl)benzenesulfonamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions tailored to large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-thienyl)ethyl]-2,5-bis(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiols or sulfides .

Scientific Research Applications

N-[2-(2-thienyl)ethyl]-2,5-bis(trifluoromethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

    Industry: Used in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[2-(2-thienyl)ethyl]-2,5-bis(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of carbonic anhydrase, which is crucial for various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-thienyl)ethyl]-2,5-bis(trifluoromethyl)benzenesulfonamide is unique due to its combination of trifluoromethyl groups and a thienyl moiety, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H11F6NO2S2

Molecular Weight

403.4 g/mol

IUPAC Name

N-(2-thiophen-2-ylethyl)-2,5-bis(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C14H11F6NO2S2/c15-13(16,17)9-3-4-11(14(18,19)20)12(8-9)25(22,23)21-6-5-10-2-1-7-24-10/h1-4,7-8,21H,5-6H2

InChI Key

PFFXBHLMQBLLCO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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